molecular formula C12H10ClNO2 B12950350 Ethyl 5-chloroisoquinoline-1-carboxylate

Ethyl 5-chloroisoquinoline-1-carboxylate

Cat. No.: B12950350
M. Wt: 235.66 g/mol
InChI Key: OKSVICLEAFKYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloroisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a chlorine atom at the 5-position and an ethyl ester group at the 1-carboxylate position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloroisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzylamine with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives. The chlorination at the 5-position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The esterification to form the ethyl ester can be done using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloroisoquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloroisoquinoline-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ester group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl isoquinoline-1-carboxylate: Lacks the chlorine atom at the 5-position.

    5-Chloroisoquinoline: Lacks the ethyl ester group at the 1-carboxylate position.

    Isoquinoline-1-carboxylate: Lacks both the chlorine atom and the ethyl ester group.

Uniqueness

Ethyl 5-chloroisoquinoline-1-carboxylate is unique due to the presence of both the chlorine atom and the ethyl ester group, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its chemical versatility and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 5-chloroisoquinoline-1-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3

InChI Key

OKSVICLEAFKYNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.